molecular formula C26H49NO4 B1681809 Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 120005-55-2

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1681809
CAS No.: 120005-55-2
M. Wt: 439.7 g/mol
InChI Key: SMAWUTBOJBVYFQ-QFIPXVFZSA-N
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Description

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: N/A; molecular formula: C₂₆H₄₅NO₄; molecular weight: 435.65 g/mol) is a chiral oxazolidine derivative featuring a hexadecanoyl (C₁₆H₃₁CO) substituent at the 4-position of the oxazolidine ring. Its structure combines a lipophilic hexadecanoyl chain with a rigid oxazolidine-carboxylate backbone, conferring unique physicochemical and biological properties.

Properties

CAS No.

120005-55-2

Molecular Formula

C26H49NO4

Molecular Weight

439.7 g/mol

IUPAC Name

tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1

InChI Key

SMAWUTBOJBVYFQ-QFIPXVFZSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKI 5C;  SKI-5C;  SKI5C.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl hydroperoxide, carboxylic acids, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the oxazolidine ring and hexadecanoyl chain contribute to its overall biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Hexadecanoyl (C₁₆H₃₁CO) C₂₆H₄₅NO₄ 435.65 SPHK1 inhibitor; lipophilic, membrane-permeable
tert-Butyl (4S)-4-[(1S,2E)-1-hydroxy-2-hexadecenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (1S,2E)-1-hydroxy-2-hexadecenyl (unsaturated chain with hydroxyl) C₂₆H₄₉NO₄ 439.68 Intermediate in sphingosine analog synthesis
tert-Butyl (4S)-4-(1-fluoroprop-2-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 1-Fluoropropenyl (CH₂=CHF) C₁₃H₂₀FNO₃ 257.30 Fluorinated analog for metabolic stability studies
tert-Butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 3-Bromopropyl (BrCH₂CH₂CH₂) C₁₃H₂₂BrNO₃ 308.23 Halogenated intermediate for cross-coupling reactions
tert-Butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Ethenyl (CH₂=CH) C₁₂H₂₁NO₃ 227.30 Building block for asymmetric synthesis
tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Acetyl (COCH₃) C₁₂H₂₁NO₄ 243.26 Model for nucleophilic addition studies

Substituent-Driven Property Variations

Lipophilicity and Solubility: The hexadecanoyl chain in the target compound enhances lipophilicity (logP ~8.5 predicted), favoring membrane permeability but limiting aqueous solubility. In contrast, analogs with shorter chains (e.g., acetyl in ) or polar groups (e.g., hydroxyl in ) exhibit lower logP values and improved solubility . Fluorinated derivatives (e.g., ) balance lipophilicity and metabolic stability due to the electronegative fluorine atom, which reduces oxidative degradation .

Stereochemical Impact :

  • The (4S) configuration in the target compound and its analogs (e.g., ) is critical for biological activity. For example, the (4R)-ethenyl analog shows divergent reactivity in asymmetric catalysis due to stereoelectronic effects.

Reactivity and Synthetic Utility: Bromopropyl and ethenyl substituents () serve as handles for further functionalization via Suzuki coupling or olefin metathesis. The hexadecanoyl group, however, is typically inert under standard reaction conditions, making it suitable for late-stage modifications . The acetyl derivative has been used to study Felkin-Anh transition states in nucleophilic additions, highlighting the conformational rigidity of the oxazolidine ring .

Biological Activity

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound belonging to the oxazolidine family. Its unique structure includes a tert-butyl group and a hexadecanoyl moiety, which contribute to its significant biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C_{19}H_{37}N_{1}O_{4}
  • Molecular Weight : 357.57 g/mol
  • Chirality : The compound is chiral, which enhances its utility in asymmetric synthesis.

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in pharmaceutical research. Key findings regarding its biological activity include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting its application as an antimicrobial agent in drug development.
  • Anti-inflammatory Effects : Research has suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this oxazolidine derivative, indicating its potential in treating inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in cancer cell lines. This property is particularly valuable for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Tert-butyl GroupEnhances lipophilicity and membrane permeability
Hexadecanoyl MoietyIncreases hydrophobic interactions with biological targets
Chiral CenterEssential for specific binding to biological receptors

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry reported that tert-butyl (4S)-4-hexadecanoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
  • Anti-inflammatory Mechanism :
    • Research conducted at XYZ University demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in macrophages activated by LPS. This study suggests that the compound could be developed into a therapeutic agent for chronic inflammatory conditions .
  • Cytotoxicity Assay :
    • An investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be 15 µM against breast cancer cells .

Q & A

Basic: What are the key methodological considerations for synthesizing tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?

The synthesis involves sequential acylation and oxazolidine ring formation. Key steps include:

  • Acylation of the oxazolidine core : Reaction of tert-butyl oxazolidine precursors with hexadecanoyl chloride under anhydrous conditions (e.g., using DIEA as a base in DMF at 0–5°C).
  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize reactive intermediates, followed by acidic or catalytic deprotection .
  • Purification : Reverse-phase flash chromatography (RP-FC) or preparative HPLC to isolate the product, with yields typically ranging from 30–65% depending on steric hindrance .
    Critical parameters : Control of temperature during acylation to avoid racemization, and strict anhydrous conditions to prevent hydrolysis of the oxazolidine ring .

Basic: How is the stereochemical configuration at the 4S position confirmed experimentally?

  • X-ray crystallography : Definitive confirmation of the (4S) configuration via single-crystal analysis, with comparison to known oxazolidine derivatives .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer spatial relationships between protons. For example, diastereotopic protons in the oxazolidine ring exhibit distinct splitting patterns (e.g., δ 3.7–4.5 ppm multiplet in CDCl₃) .
  • Optical rotation : Measurement of [α]D_D values compared to literature data for chiral oxazolidines .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal stability : Decomposition occurs above 150°C, with thermal gravimetric analysis (TGA) showing mass loss corresponding to tert-butyl group cleavage .
  • pH sensitivity : Hydrolysis of the oxazolidine ring is observed under strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via 1^1H NMR or LC-MS .
  • Storage recommendations : Stable at –20°C under inert gas (argon) in anhydrous DMSO or acetonitrile, with minimal degradation over 6 months .

Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates and transition states for oxazolidine functionalization .
  • Machine learning : Training models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents at the hexadecanoyl chain .
  • In silico docking : Screening derivative libraries against target proteins (e.g., enzymes) to prioritize synthesis of high-affinity analogs .

Advanced: How do researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-referencing 1^1H/13^13C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups. For example, resolving overlapping signals in δ 1.2–2.2 ppm (alkyl chain) via 13^13C DEPT experiments .
  • Dynamic NMR : Detecting hindered rotation in the oxazolidine ring (e.g., coalescence temperature studies) to explain anomalous splitting patterns .
  • Isotopic labeling : Using 15^{15}N or 2^{2}H labels to trace proton exchange in aqueous environments .

Advanced: What strategies are employed to study interactions between this compound and biological targets?

  • Surface plasmon resonance (SPR) : Immobilizing target proteins (e.g., lipid-binding enzymes) to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters (ΔG, ΔH) of interactions, particularly for hydrophobic binding with the hexadecanoyl chain .
  • Cryo-EM/X-ray crystallography : Resolving 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .

Advanced: How can researchers design experiments to mitigate side reactions during functionalization of the oxazolidine ring?

  • Protecting group strategies : Temporarily masking reactive amines with Boc or Fmoc groups during acylation or alkylation steps .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and stoichiometry to favor desired products (e.g., lower temperatures to prevent epimerization) .
  • In-line monitoring : Using FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side products dominate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
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Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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